1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one
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Overview
Description
1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one is a complex organic compound with the molecular formula C12H12O It is characterized by a unique structure that includes a cyclobutane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a naphthalene derivative with a suitable cyclobutane precursor can be achieved using strong acids or bases as catalysts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
- 1H,2H,2AH,3H,4H,8bH-Cyclobuta[A]naphthalen-2-amine hydrochloride
- 2a,3,4,8b-tetrahydrocyclobuta[A]naphthalen-2(1H)-one
Comparison: 1H,2H,2AH,3H,4H,8BH-Cyclobuta[A]naphthalen-2-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
88336-60-1 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2a,3,4,8b-tetrahydro-1H-cyclobuta[a]naphthalen-2-one |
InChI |
InChI=1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2 |
InChI Key |
BYKZLZZQKCGXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=O)C3 |
Origin of Product |
United States |
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